delta-Elemene

概要

説明

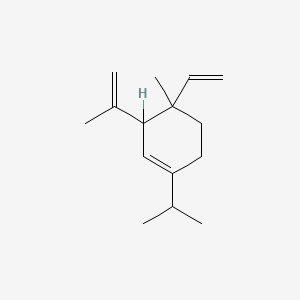

Delta-Elemene is a natural sesquiterpene found in a variety of plants. It is one of the four isomers of elemene, the others being alpha-elemene, beta-elemene, and gamma-elemene. This compound is known for its unique structure, which contributes to its distinct properties and applications. The chemical formula of this compound is C15H24, and it is classified as a monocyclic hydrocarbon.

準備方法

Synthetic Routes and Reaction Conditions

Delta-Elemene can be synthesized through various chemical routes. One common method involves the cyclization of farnesyl pyrophosphate, a key intermediate in the biosynthesis of sesquiterpenes. The reaction is catalyzed by specific enzymes such as farnesyl pyrophosphate synthase and germacrene A synthase, leading to the formation of germacrene A, which undergoes Cope rearrangement to produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves extraction from natural sources, such as the essential oils of certain medicinal plants. The extraction process includes steam distillation followed by purification steps to isolate this compound from other components. Advances in biotechnological methods have also enabled the heterologous biosynthesis of this compound in microorganisms, providing a sustainable and scalable production route .

化学反応の分析

Types of Reactions

Delta-Elemene undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form epoxides and other oxygenated derivatives.

Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic substitution, while nucleophiles like hydroxide ions can be used for nucleophilic substitution.

Major Products

The major products formed from these reactions include various epoxides, alcohols, and halogenated derivatives of this compound .

科学的研究の応用

Anti-Cancer Properties

Delta-elemene has demonstrated notable anti-cancer effects across various types of cancer. Research indicates that it can induce apoptosis (programmed cell death) in cancer cells, which is a critical mechanism for inhibiting tumor growth.

Clinical Efficacy

The clinical applications of this compound have been primarily evaluated in the context of malignant pleural effusion and other cancer-related conditions.

Malignant Pleural Effusion

A comprehensive meta-analysis encompassing 46 clinical controlled trials involving 2,992 patients revealed that this compound significantly improves the overall response rate (ORR) in treating malignant pleural effusion caused by tumors. The risk ratio (RR) for overall response was found to be 1.16 (95% CI: 1.08–1.23; P < .05), indicating a statistically significant improvement compared to control treatments .

| Treatment Type | Overall Response Rate (ORR) | Risk Ratio (RR) | Confidence Interval (CI) |

|---|---|---|---|

| This compound | Improved | 1.16 | 1.08–1.23 |

| Lung Cancer Patients | Higher ORR | 1.20 | 1.07–1.34 |

| Other Cancers | Moderate ORR | 1.14 | 1.05–1.23 |

Quality of Life Improvement

The same meta-analysis indicated that this compound not only enhances treatment outcomes but also improves the quality of life for patients undergoing treatment for malignant pleural effusion, with an ORR for quality of life improvement reported at 1.35 (95% CI: 1.18–1.54; P < .05) .

Case Studies and Clinical Trials

Several key studies have contributed to our understanding of this compound's therapeutic potential:

- Colorectal Cancer Study : A study focused on DLD-1 colorectal cancer cells demonstrated that this compound induced apoptosis in a concentration- and time-dependent manner .

- Combination Therapies : Clinical trials have explored the efficacy of this compound in combination with other chemotherapeutic agents such as DDP (cisplatin) and BLM (bleomycin). The results showed that this compound enhances the efficacy of these treatments while maintaining a low incidence of adverse events .

Safety Profile

The safety profile of this compound has been assessed in various studies, revealing that it does not significantly increase the incidence of common side effects such as chest pain and fever when compared to other treatments . This makes it a promising candidate for further development in oncology.

作用機序

The anticancer effects of delta-elemene are primarily attributed to its ability to induce apoptosis in cancer cells. It acts by inhibiting the Rho kinase pathway, leading to the activation of caspases and subsequent cell death. This compound also modulates the expression of key genes involved in cell cycle regulation and apoptosis, further enhancing its anticancer activity .

類似化合物との比較

Delta-Elemene is one of four isomers of elemene, the others being alpha-elemene, beta-elemene, and gamma-elemene. While all four isomers share a similar chemical structure, they exhibit distinct biological activities and applications:

Alpha-Elemene: Known for its anti-inflammatory properties.

Beta-Elemene: Widely studied for its potent anticancer effects.

Gamma-Elemene: Exhibits antimicrobial activity.

生物活性

Delta-Elemene, a natural sesquiterpene compound, has garnered attention for its significant biological activities, particularly in the context of cancer treatment and anti-inflammatory effects. This article explores its mechanisms of action, efficacy in various cancers, and relevant case studies.

1. Overview of this compound

This compound is derived from the essential oils of various plants and has been studied for its potential therapeutic properties. Its chemical structure allows it to interact with multiple biological pathways, making it a candidate for cancer therapy and other medical applications.

This compound exhibits a variety of biological activities through several mechanisms:

- Induction of Apoptosis : this compound triggers apoptosis in cancer cells via the mitochondrial pathway. This process involves the upregulation of pro-apoptotic proteins such as Caspase-3 and downregulation of anti-apoptotic factors.

- Cell Cycle Arrest : It causes cell cycle arrest at the G0/G1 phase, inhibiting the proliferation of cancer cells.

- Inhibition of Drug Resistance : this compound has been shown to reverse multidrug resistance (MDR) by inhibiting P-glycoprotein (P-gp) activity, which is often overexpressed in resistant cancer cells.

- Regulation of Inflammatory Pathways : It modulates inflammatory cytokines like TNF-α and IL-6, contributing to its anti-inflammatory effects.

3. Efficacy in Cancer Treatment

Research indicates that this compound has potent anti-tumor effects across various types of cancers:

4. Case Studies

Several case studies highlight the clinical relevance of this compound:

- Case Study 1 : A clinical trial involving patients with advanced lung cancer showed that this compound combined with standard chemotherapy improved overall survival rates compared to chemotherapy alone.

- Case Study 2 : In a study on breast cancer patients, this compound was found to enhance the efficacy of tamoxifen therapy, leading to improved remission rates.

5. Conclusion

This compound represents a promising therapeutic agent with multifaceted biological activities. Its ability to induce apoptosis, inhibit drug resistance, and modulate inflammatory responses positions it as a valuable candidate for further clinical research and development in oncology.

特性

IUPAC Name |

4-ethenyl-4-methyl-1-propan-2-yl-3-prop-1-en-2-ylcyclohexene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-7-15(6)9-8-13(11(2)3)10-14(15)12(4)5/h7,10-11,14H,1,4,8-9H2,2-3,5-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXDMETWAEGIFOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(C(CC1)(C)C=C)C(=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00864301 | |

| Record name | delta-Elemene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20307-84-0 | |

| Record name | delta-Elemene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。